molecular formula C12H17ClFNO B2696331 3-(2-Fluoro-3-methoxyphenyl)piperidine;hydrochloride CAS No. 2243513-76-8

3-(2-Fluoro-3-methoxyphenyl)piperidine;hydrochloride

Cat. No.: B2696331
CAS No.: 2243513-76-8
M. Wt: 245.72
InChI Key: NHQMDCAHSUHSMN-UHFFFAOYSA-N
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Description

3-(2-Fluoro-3-methoxyphenyl)piperidine;hydrochloride is a fluorinated and methoxylated piperidine derivative offered as a high-purity chemical intermediate for research and development purposes. This compound is part of a class of substituted phenylpiperidines that are of significant interest in medicinal chemistry and pharmaceutical research, particularly in the exploration of central nervous system (CNS) targets . Piperidine derivatives are valuable scaffolds in drug discovery, and the specific substitution pattern on the phenyl ring, featuring fluoro and methoxy groups, allows researchers to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity to biological targets . The hydrochloride salt form enhances the compound's stability and solubility, making it suitable for various in vitro assay systems. This product is intended for use as a key building block in the synthesis of more complex bioactive molecules or for direct pharmacological profiling in hit-to-lead optimization campaigns. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound in their investigations of new therapeutic agents for a range of diseases . For specific handling, storage, and safety information, please consult the Safety Data Sheet (SDS).

Properties

IUPAC Name

3-(2-fluoro-3-methoxyphenyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c1-15-11-6-2-5-10(12(11)13)9-4-3-7-14-8-9;/h2,5-6,9,14H,3-4,7-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQMDCAHSUHSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-3-methoxyphenyl)piperidine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxybenzaldehyde and piperidine.

    Condensation Reaction: The aldehyde group of 2-fluoro-3-methoxybenzaldehyde reacts with piperidine under acidic conditions to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield 3-(2-Fluoro-3-methoxyphenyl)piperidine.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-3-methoxyphenyl)piperidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce any carbonyl groups present in the molecule.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

3-(2-Fluoro-3-methoxyphenyl)piperidine;hydrochloride is characterized by its piperidine ring structure substituted with a fluorinated and methoxylated phenyl group. The presence of the fluorine atom is known to enhance the compound's lipophilicity and potential biological activity. Its molecular formula is C12H16FNOC_{12}H_{16}FNO with a molecular weight of approximately 219.26 g/mol.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications, particularly as a ligand for various receptors in the central nervous system. It has shown promise in research related to:

  • Dopamine Receptor Modulation : Studies have indicated that derivatives of this compound can act as agonists or antagonists at dopamine receptors, which are critical targets in the treatment of psychiatric disorders such as schizophrenia and depression .
  • Anticancer Activity : Research has demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives have shown inhibitory effects on cancer cell lines, suggesting potential for further development as anticancer agents .

Neuropharmacology

The unique structure of this compound allows it to interact with neurotransmitter systems. It has been studied for its effects on:

  • Neurotransmission : The compound may influence the release and uptake of neurotransmitters, making it a candidate for treating neurodegenerative diseases such as Parkinson's disease .
  • Cognitive Enhancers : Preliminary studies suggest that this compound could enhance cognitive functions, potentially benefiting conditions like Alzheimer's disease through modulation of cholinergic systems.

Pain Management

Research indicates that compounds related to this compound may serve as analgesics by modulating pain pathways in the central nervous system. This application is particularly relevant in the context of chronic pain management.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, showing potential in reducing pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of derivatives similar to this compound against various cancer cell lines including breast (MCF-7) and lung (A549) cancer cells. The results indicated that certain derivatives had IC50 values lower than standard chemotherapeutic agents like cisplatin, highlighting their potential as effective anticancer drugs.

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
3-(2-Fluoro-3-methoxyphenyl)piperidine derivativeMCF-7<10Induction of apoptosis via caspase activation
Related Compound AA549<5Inhibition of cell proliferation

Case Study 2: Neuropharmacological Effects

In a preclinical study examining the effects on cognitive function, derivatives were administered to animal models exhibiting symptoms akin to Alzheimer's disease. Results indicated improvements in memory retention and cognitive performance, suggesting a beneficial role for this compound class in neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-3-methoxyphenyl)piperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of piperidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Formula Key Features Reported Activity References
3-(2-Fluoro-3-methoxyphenyl)piperidine HCl 2-Fluoro, 3-methoxy C₁₂H₁₅FNO·HCl Enhanced solubility (HCl salt); potential CNS activity Not explicitly stated
3-(4-(Trifluoromethyl)phenyl)piperidine HCl (21) 4-(Trifluoromethyl) C₁₂H₁₂F₃N·HCl Electron-withdrawing CF₃ group; moderate yield (47%) Serotonin reuptake inhibitor (SSRI)
3-(3-Methoxy-4-(trifluoromethyl)phenyl)piperidine HCl (23) 3-Methoxy, 4-CF₃ C₁₃H₁₄F₃NO·HCl Dual substituents (methoxy + CF₃); enantiomeric separation SSRI with chiral selectivity
Pitolisant 4-Chlorophenylpropoxy C₁₇H₂₆ClN₂O·HCl Ether linkage; piperidine core H₃ receptor antagonist; low CYP interaction
3-[(2-Chloro-6-fluorophenyl)methoxy]piperidine HCl 2-Cl, 6-F, methoxy C₁₂H₁₅ClFNO·HCl Halogen-rich substituents CNS activity (hypothesized)
3-(3-Methoxyphenyl)piperidine HCl 3-Methoxy C₁₂H₁₈ClNO Simple methoxy substitution Research use (exact activity unspecified)

Physicochemical and Pharmacological Differences

  • Receptor Binding : Pitolisant’s ether-linked chlorophenyl group confers high H₃ receptor affinity, while the target compound’s ortho-fluoro and meta-methoxy substituents may favor alternative receptor interactions (e.g., serotonin transporters) .
  • Synthetic Yield : Compound 21 is synthesized in 47% yield via catalytic hydrogenation, whereas compound 23 achieves 49% yield for one enantiomer, highlighting challenges in stereoselective synthesis .

Biological Activity

3-(2-Fluoro-3-methoxyphenyl)piperidine;hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2-fluoro-3-methoxyphenyl group. The presence of the fluorine atom and methoxy group contributes to its unique chemical reactivity and biological activity. These substituents can influence the compound's binding affinity to various biological targets, including receptors and enzymes.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism. Inhibitors of MAGL can enhance endocannabinoid signaling, which has implications for treating neurological disorders .
  • Receptor Modulation : Research indicates that this compound may act as an agonist or antagonist at dopamine receptors, particularly the D2-like receptor family. This modulation can affect neurotransmitter release and has potential applications in treating psychiatric disorders .

Table 1: Biological Activity Summary

Activity TypeTarget/EffectReference
Enzyme InhibitionMAGL (IC50 = 13.1 nM)
Receptor InteractionD2/D3 Receptors
Antiparasitic PotentialInhibition of Plasmodium falciparum

Case Studies and Research Findings

  • Monoacylglycerol Lipase Inhibition :
    A study demonstrated that modifications to the piperidine structure could significantly enhance the inhibitory potency against MAGL. The most effective analogs exhibited IC50 values in the low nanomolar range, indicating strong potential for therapeutic applications in pain management and neuroprotection .
  • Dopamine Receptor Affinity :
    Another investigation assessed the binding affinity of various 2-fluoro-3-methoxyphenyl derivatives at dopamine receptors. Compounds showed selective agonist activity at D2 receptors, suggesting their utility in managing conditions such as schizophrenia or depression .
  • Antiparasitic Activity :
    Research into the antiparasitic properties revealed that certain derivatives of this compound displayed significant activity against Plasmodium falciparum, with promising EC50 values indicating effective inhibition of parasite growth .

Q & A

Q. What are the recommended synthetic routes for 3-(2-Fluoro-3-methoxyphenyl)piperidine hydrochloride, and what purity validation methods are appropriate?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous arylcyclohexylamines (e.g., 3-methyl PCP hydrochloride) are synthesized via cyclohexylation of substituted phenyl precursors followed by piperidine ring closure under anhydrous conditions . Key steps include:

  • Friedel-Crafts alkylation for arylcyclohexane intermediates.
  • Piperidine ring formation using reductive amination or cyclization with catalysts like Pd/C.
    Purity validation requires HPLC-UV (≥98% purity threshold) and NMR (1H/13C) to confirm structural integrity. Batch-specific certificates of analysis (CoA) should include residual solvent profiling via GC-MS .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

  • Structural elucidation: Use X-ray crystallography (for crystalline solids) or 2D NMR (COSY, HSQC) to resolve stereochemistry at the piperidine ring and fluoromethoxy substituent .
  • Physicochemical profiling: Determine logP (octanol-water partition coefficient) via shake-flask method and pKa using potentiometric titration. These parameters inform bioavailability and blood-brain barrier penetration .
  • Thermal stability: Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds under storage conditions (-20°C recommended) .

Q. What in vitro assays are suitable for initial pharmacological screening?

Methodological Answer:

  • Receptor binding assays: Screen for NMDA receptor antagonism (common in arylcyclohexylamines) using radioligands like [3H]MK-801 in rat cortical membranes .
  • Functional activity: Use calcium flux assays in HEK293 cells expressing human NMDA receptors to quantify IC50 values. Compare to reference standards (e.g., PCP, ketamine) .
  • Metabolic stability: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS to estimate hepatic clearance .

Advanced Research Questions

Q. How can researchers optimize experimental designs for studying its neuropharmacological effects in vivo?

Methodological Answer:

  • Animal models: Use discriminative stimulus assays in rats to compare behavioral effects to known NMDA antagonists (e.g., PCP). Dose-response curves (0.1–10 mg/kg, i.p.) and time-course analyses are critical .
  • Electrophysiology: Perform patch-clamp recordings in hippocampal slices to assess NMDA receptor current blockade. Include positive controls (e.g., dizocilpine) .
  • Toxicity endpoints: Monitor body temperature, locomotor activity, and serum biomarkers (AST/ALT) post-administration to identify organ-specific effects .

Q. What experimental strategies are recommended to resolve contradictory data regarding its receptor binding profiles?

Methodological Answer:

  • Orthogonal assays: Combine radioligand binding (e.g., [3H]TCP for PCP site) with functional assays (e.g., glutamate-induced cytotoxicity) to distinguish competitive vs. non-competitive inhibition .
  • Species-specific comparisons: Test receptor affinity in membranes from human vs. rodent brain tissues to identify translational discrepancies .
  • Computational modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding poses in NMDA receptor homology models. Validate with mutagenesis studies (e.g., GluN1 subunit mutants) .

Q. How can researchers design in vivo studies to assess its pharmacokinetic and toxicity profiles?

Methodological Answer:

  • Pharmacokinetics (PK): Administer via intravenous (IV) and oral routes in rodents. Collect plasma at intervals (0.5–24 hr) and quantify using LC-MS/MS. Calculate AUC, Cmax, and bioavailability .
  • Tissue distribution: Use whole-body autoradiography or mass spectrometry imaging (MSI) to map compound accumulation in brain, liver, and kidneys .
  • Chronic toxicity: Conduct 28-day repeated-dose studies in rats (OECD 407 guidelines) with histopathology and hematology endpoints .

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